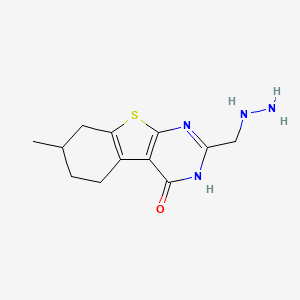
Egfr-IN-109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-109 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting both the wild-type and the T790M mutant forms of EGFR, which are often implicated in various cancers, particularly non-small cell lung cancer . The inhibition of EGFR is crucial as it plays a pivotal role in the regulation of cell growth, proliferation, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Egfr-IN-109 follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Egfr-IN-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon and reaction conditions like elevated temperatures and pressures are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Egfr-IN-109 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and related chemical reactions.
Biology: Employed in cell biology studies to understand the role of EGFR in cell signaling and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Egfr-IN-109 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to the arrest of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Egfr-IN-109 is unique in its ability to inhibit both the wild-type and T790M mutant forms of EGFR with high potency. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different efficacy and resistance profiles.
Gefitinib: Similar to erlotinib, but with distinct pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: Specifically designed to target the T790M mutation with high selectivity
This compound stands out due to its balanced efficacy against both wild-type and mutant forms of EGFR, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C12H16N4OS |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(hydrazinylmethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17) |
InChI Key |
BTDORBMZFOWMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)

![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
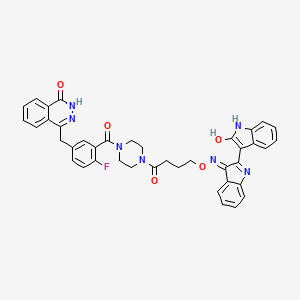
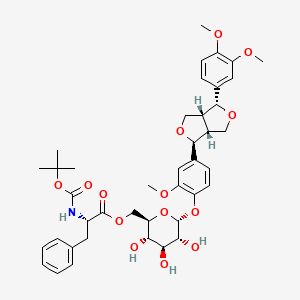

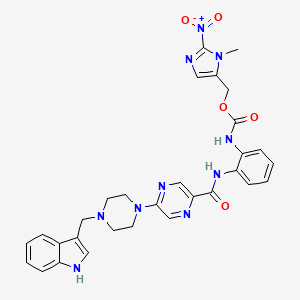

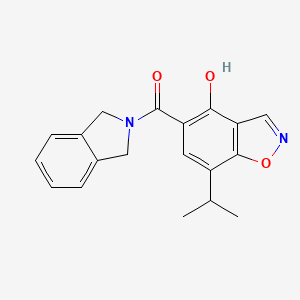
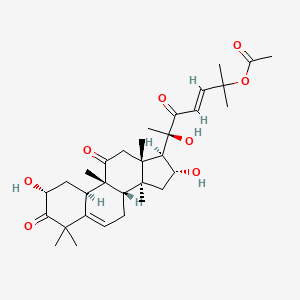
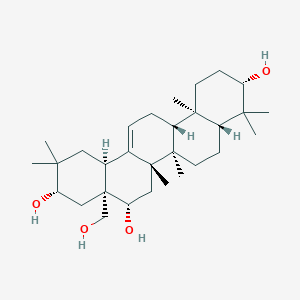
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
